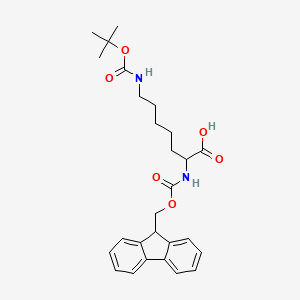

Fmoc-D,L-hlys(Boc)

Übersicht

Beschreibung

Fmoc-D,L-hlys(Boc) is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a lysine derivative, specifically D,L-homolysine (hlys), which is further protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the Boc group protects the side chain of the lysine derivative. The use of these protecting groups facilitates the stepwise construction of peptides by preventing unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D,L-hlys(Boc) typically involves the reaction of D,L-homolysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O]. The reaction conditions generally include:

Fmoc Protection: The amino group of D,L-homolysine is reacted with Fmoc-OSu in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

Boc Protection: The side chain amino group of the lysine derivative is protected by reacting with di-tert-butyl dicarbonate [(Boc)2O] under basic conditions.

Industrial Production Methods

Industrial production of Fmoc-D,L-hlys(Boc) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D,L-homolysine are reacted with Fmoc-OSu and (Boc)2O under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D,L-hlys(Boc) undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the Boc group is removed by acidic conditions.

Substitution Reactions:

Common Reagents and Conditions

Fmoc Deprotection: Typically performed with 20% piperidine in N,N-dimethylformamide (DMF).

Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or anisole.

Major Products Formed

Fmoc Deprotection: Results in the formation of the free amino group and dibenzofulvene.

Boc Deprotection: Yields the free amino group and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D,L-hlys(Boc) is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, enabling the sequential addition of amino acids to form peptides. This method has been employed to create various biologically active peptides, including those with therapeutic properties.

Case Study : A study demonstrated the synthesis of antimicrobial peptides using Fmoc-D,L-hlys(Boc), which showed significant activity against Candida albicans biofilms, highlighting its potential in antifungal therapies .

Drug Delivery Systems

The amphiphilic nature of Fmoc-modified peptides facilitates their use in drug delivery systems. These peptides can self-assemble into nanoparticles that encapsulate therapeutic agents, improving their stability and bioavailability.

Data Table: Drug Delivery Applications

| Study Reference | Application | Results |

|---|---|---|

| Dexamethasone delivery | Enhanced therapeutic efficacy in allergic inflammation models | |

| Nanocarrier development | Improved targeting and reduced systemic side effects |

Biomaterials Development

Fmoc-D,L-hlys(Boc) contributes to the creation of biomaterials with tailored mechanical properties. Its ability to form hydrogels and other structures makes it suitable for tissue engineering and regenerative medicine.

Case Study : Research on cyclic peptide polymers showed that incorporating Fmoc-modified amino acids resulted in materials with high toughness and elasticity, outperforming natural spider silk .

Mechanistic Insights

The unique properties of Fmoc-D,L-hlys(Boc) stem from its structural characteristics:

- Self-Assembly : The Fmoc group promotes π-π stacking interactions, leading to organized structures beneficial for biomaterials.

- Hydrophobicity : The hydrophobic nature of the Fmoc moiety enhances interactions with lipid membranes, facilitating drug delivery applications .

Challenges and Future Directions

Despite its advantages, several challenges remain:

- Stability : The stability of Fmoc-protected compounds can be affected by environmental factors.

- Scalability : Large-scale production of peptides using this compound requires optimization to ensure yield and purity.

Future research may focus on overcoming these challenges through novel synthetic strategies or alternative protecting groups that offer enhanced stability while maintaining functionality.

Wirkmechanismus

The mechanism of action of Fmoc-D,L-hlys(Boc) primarily involves its role as a protecting group in peptide synthesis:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-D,L-hlys(Boc) but with a lysine residue instead of homolysine.

Fmoc-Orn(Boc)-OH: Contains ornithine instead of lysine or homolysine.

Uniqueness

Fmoc-D,L-hlys(Boc) is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection for the amino and side chain groups, respectively. This dual protection allows for greater flexibility and control in peptide synthesis compared to compounds with only one protecting group .

Biologische Aktivität

Fmoc-D,L-hlys(Boc), a derivative of lysine, is widely utilized in peptide synthesis and drug development due to its unique structural properties. This compound, characterized by the presence of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, facilitates the formation of peptides with enhanced biological activity. This article explores the biological activity of Fmoc-D,L-hlys(Boc) through various studies, applications, and case analyses.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.569 g/mol

- CAS Number : 194718-17-7

- Melting Point : 128-131 °C

Biological Applications

Fmoc-D,L-hlys(Boc) serves multiple roles in biological research and therapeutic applications:

- Peptide Synthesis : It acts as a versatile building block in solid-phase peptide synthesis (SPPS), enabling researchers to construct complex peptides with high purity and yield .

- Drug Development : The compound is crucial in developing peptide-based therapeutics, allowing modifications that enhance biological activity and stability .

- Bioconjugation : It is employed in bioconjugation techniques for attaching peptides to biomolecules, essential for targeted drug delivery systems .

- Protein Engineering : Fmoc-D,L-hlys(Boc) aids in designing modified proteins, facilitating studies on protein interactions and functions critical for understanding biological processes .

Study 1: Peptide Binding Affinity

A study investigated the binding preferences of bromodomains using peptides containing acetylated homolysine. The results indicated that bromodomains exhibited distinct binding patterns, with one showing similar efficiency for acetylated homolysine as for native acetyl-lysine substrates. This highlights the potential of modified lysine derivatives in probing protein interactions .

Study 2: Therapeutic Applications

Research on nanoparticles incorporating Fmoc-D,L-hlys(Boc) demonstrated improved drug action in targeted therapies. For instance, a study on mitochondria-targeting gold nanostars co-encapsulated with doxorubicin showed enhanced efficacy in tumor targeting through the use of cationic peptides derived from lysine .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Rehkopf et al. (2022) | Acetylated homolysine binds effectively to bromodomains | Suggests potential for designing inhibitors targeting protein-protein interactions |

| Nanocarrier Study (2016) | Enhanced delivery of doxorubicin using modified lysine peptides | Indicates improved therapeutic outcomes in cancer treatment |

| Protein Interaction Research | Modified peptides show varied affinities for target proteins | Highlights the importance of chemical modifications in peptide design |

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMIWUWBOOJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.